Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester
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Overview
Description
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is part of the broader class of N-nitrosoureas, which are recognized for their significant biological activities, particularly in the field of oncology .
Preparation Methods
The synthesis of ethyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of ethyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is carried out in the presence of nitrosating agents such as sodium nitrite in an acidic medium. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of brain tumors and leukemia.
Mechanism of Action
The mechanism of action of ethyl N-(2-chloroethyl)-N-nitrosocarbamate involves the generation of reactive intermediates that can form DNA adducts, leading to DNA damage and cell death. The compound releases nitric oxide, which can induce cytotoxic effects in cancer cells. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is similar to other N-nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. These compounds share a common mechanism of action involving DNA alkylation and cross-linking, leading to cytotoxic effects. ethyl N-(2-chloroethyl)-N-nitrosocarbamate is unique in its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties .
Similar Compounds
- Carmustine (BCNU)
- Lomustine
- Nimustine
- Fotemustine
These compounds are all used in cancer treatment, particularly for brain tumors and hematological malignancies .
Properties
CAS No. |
6296-45-3 |
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Molecular Formula |
C5H9ClN2O3 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
ethyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C5H9ClN2O3/c1-2-11-5(9)8(7-10)4-3-6/h2-4H2,1H3 |
InChI Key |
NFCXERZWGPTYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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